2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is a chiral compound characterized by a chlorinated phenolic structure. Its molecular formula is CHClNO·HCl, indicating the presence of a hydrochloride salt. This compound features a chlorine atom at the 5-position and an aminoethyl group at the 2-position of the benzene ring, which enhances its biological activity and chemical reactivity. The unique substitution pattern of this compound distinguishes it from similar compounds, potentially influencing its interactions with biological targets.
The synthesis and characterization of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride have been documented in various chemical databases and publications, indicating its relevance in organic synthesis and medicinal chemistry. It is available commercially from chemical suppliers and has been studied for its potential applications in pharmaceuticals.
This compound falls under the category of phenolic compounds, specifically chlorophenols, which are known for their diverse biological activities. The presence of an amino group also classifies it as an amino phenol, making it relevant in medicinal chemistry due to its potential pharmacological properties.
The synthesis of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride can be achieved through several methods, typically involving the chlorination of phenolic compounds followed by amination processes.
The synthesis may involve:
The molecular structure of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride includes:
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride can participate in various chemical reactions, including:
Understanding these reactions requires knowledge of reaction mechanisms, including:
The mechanism of action for 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride involves its interaction with biological targets:
Studies indicate that this compound may modulate neurotransmitter systems and exhibit anti-inflammatory effects, highlighting its potential therapeutic applications.
Physical property data can be obtained from chemical suppliers or scientific literature, providing insights into handling and storage requirements.
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride has several potential applications:
This compound's unique structure and reactivity make it a valuable candidate for further exploration in medicinal chemistry and therapeutic applications.
The asymmetric synthesis of enantiomerically pure 2-[(1S)-1-aminoethyl]-5-chlorophenol leverages engineered transaminase enzymes for chiral amine installation. These biocatalysts convert the prochiral ketone precursor, 1-(5-chloro-2-hydroxyphenyl)ethan-1-one, to the (S)-amine via a pyridoxal-5′-phosphate (PLP)-dependent mechanism. The reaction proceeds through an external aldimine intermediate, followed by deprotonation to form a quinonoid transition state, enabling stereoselective amination. Engineered transaminases achieve >99% enantiomeric excess (ee) under mild aqueous conditions (pH 7.0–8.5, 25–40°C), avoiding harsh reagents. The high activity toward ortho-substituted phenolic ketones is attributed to substrate-specific enzyme mutants with optimized active-site pockets that accommodate the chlorophenol moiety .
Chiral induction via ketone reduction employs catalysts like oxazaborolidine-borane complexes or Ru-BINAP systems. The carbonyl group of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one undergoes hydride transfer from the Re or Si face, dictated by the catalyst’s chiral environment. For example, (S)-1-aminoindan-2-ol-derived oxazaborolidines (Fig. 1) exploit their rigid indane scaffold to enforce facial selectivity, achieving 88–97% de in model systems. Hydrogenation with Ru-(S)-BINAP at 50–100 bar H₂ affords up to 95% ee but requires protection of the phenolic hydroxyl to prevent catalyst poisoning. Yields are substrate-sensitive due to steric hindrance from the ortho-chloro group [8].
Selective protection is critical to avoid side reactions during synthesis:
Table 1: Protecting Group Strategies for 2-[(1S)-1-Aminoethyl]-5-chlorophenol Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Amino | Boc | (Boc)₂O, base | TFA/DCM | Acid-stable; avoids racemization |
Amino | Acetyl | Ac₂O, NEt₃ | Lipase/esterase | Enzymatic cleavage specific |
Phenolic hydroxyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C | Ortho-Cl may slow deprotection |
Phenolic hydroxyl | TBDPS | TBDPS-Cl, imidazole | TBAF in THF | Steric bulk prevents Cl interference |
Solvent polarity directly impacts transaminase activity and enantioselectivity. Aqueous buffers (pH 7.5–8.0) maximize enzyme stability, affording 98–99% ee but limit substrate solubility. Biphasic systems (water:isooctane, 1:1) with surfactants (Tween-80) improve ketone dispersion, boosting conversion from 45% to 88%. Temperature modulates kinetics: ≤30°C favors high ee (>99%) but slows reaction rates (t₁/₂ = 12 h), while 40°C reduces ee to 90% due to enzyme denaturation. Cryogenic conditions (-20°C) in chemical reductions enhance diastereoselectivity (up to 97:3 dr) but impede scalability .
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction | Optimal Solvent | Temperature | Catalyst/System | ee (%) | Yield (%) |
---|---|---|---|---|---|
Transaminase amination | Phosphate buffer | 30°C | Engineered transaminase | >99 | 85 |
Oxazaborolidine reduction | Toluene | -20°C | (S)-Aminoindanol-derived | 97 | 78 |
Ru-catalyzed hydrogenation | MeOH | 60°C | Ru-(S)-BINAP | 94 | 90* |
*Requires phenolic protection.
Academic routes (milligram-scale) prioritize ee optimization via chromatography, while industrial processes demand cost-effective, chromatography-free workflows. Key bottlenecks include:
Table 3: Scalability Comparison of Synthetic Approaches
Parameter | Academic Lab Scale | Pilot-Scale Process | Industrial Target |
---|---|---|---|
Scale | 100 mg–1 g | 100 g–1 kg | >10 kg |
Key Metric Priority | ee (>99%) | Yield (80%) + ee (98%) | Cost (enzyme/reagent reuse) |
Downstream Methods | Prep-HPLC | Crystallization | Continuous extraction |
Catalyst Recycling | Not implemented | 5 cycles (immobilized) | >20 cycles |
Process Time | 48–72 h | 24–48 h | <24 h |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2